

HPLC-MS method for detecting (7R,8S)-7,8-diaminononanoic acid

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Compound of Interest

Compound Name: (7R,8S)-7,8-diaminononanoic acid

Cat. No.: B1216689

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An HPLC-MS/MS method for the sensitive and specific quantification of **(7R,8S)-7,8-diaminononanoic acid** (DAPA) is crucial for researchers in drug development, particularly those targeting the biotin biosynthesis pathway in pathogens like *Mycobacterium tuberculosis*. As an essential intermediate in this pathway, which is absent in humans, DAPA represents a key analyte for monitoring the efficacy of potential inhibitors of biotin synthesis. This application note provides a detailed protocol for the analysis of DAPA in a biological matrix, employing a derivatization strategy to enhance chromatographic retention and mass spectrometric detection.

Introduction

(7R,8S)-7,8-diaminononanoic acid, also known as 7,8-diaminopelargonic acid (DAPA), is a key intermediate in the biosynthesis of biotin. The enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT), which synthesizes DAPA, is a potential drug target in organisms like *Mycobacterium tuberculosis*. The development of a robust analytical method to quantify DAPA is essential for studying the kinetics of this enzyme and for screening potential inhibitors.

This application note describes a sensitive and specific HPLC-MS/MS method for the quantification of DAPA in a bacterial cell lysate matrix. The method utilizes pre-column derivatization with 3-nitrophenylhydrazine (3-NPH) to target the carboxylic acid group, followed by reversed-phase HPLC separation and detection by tandem mass spectrometry. This derivatization improves the chromatographic behavior of the polar DAPA molecule and increases ionization efficiency.

Experimental Protocols

Sample Preparation

- Bacterial Cell Lysis:
 - Harvest bacterial cells (e.g., *E. coli* or *M. tuberculosis*) by centrifugation at 5,000 x g for 10 minutes at 4°C.
 - Resuspend the cell pellet in 1 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5).
 - Lyse the cells by sonication or bead beating.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant for further processing.
- Protein Precipitation and Extraction:
 - To 100 µL of the cell lysate supernatant, add 200 µL of ice-cold acetonitrile to precipitate proteins.
 - Vortex for 30 seconds and incubate at -20°C for 20 minutes.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new microcentrifuge tube and dry it under a stream of nitrogen gas.

Derivatization Protocol

- Reconstitute the dried extract in 40 µL of a 50:50 (v/v) acetonitrile/water mixture.
- Add 20 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50:50 (v/v) acetonitrile/water.
- Add 20 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution containing 6% pyridine in 50:50 (v/v) acetonitrile/water.[\[1\]](#)
- Vortex the mixture and incubate at 40°C for 30 minutes.[\[1\]](#)

- After incubation, dilute the reaction mixture to 1 mL with 50:50 (v/v) acetonitrile/water.
- Centrifuge at 14,350 x g for 10 minutes prior to injection into the HPLC-MS/MS system.[1]

HPLC-MS/MS Analysis

HPLC Conditions:

Parameter	Value
System	UHPLC system
Column	C18 RRHD column (100 x 2.1 mm, 1.8 µm)[1]
Mobile Phase A	Water with 0.1% Formic Acid[1]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid[1]
Flow Rate	0.4 mL/min[1]
Column Temperature	40°C[1]
Injection Volume	1 µL[1]
Gradient	0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B

MS/MS Conditions:

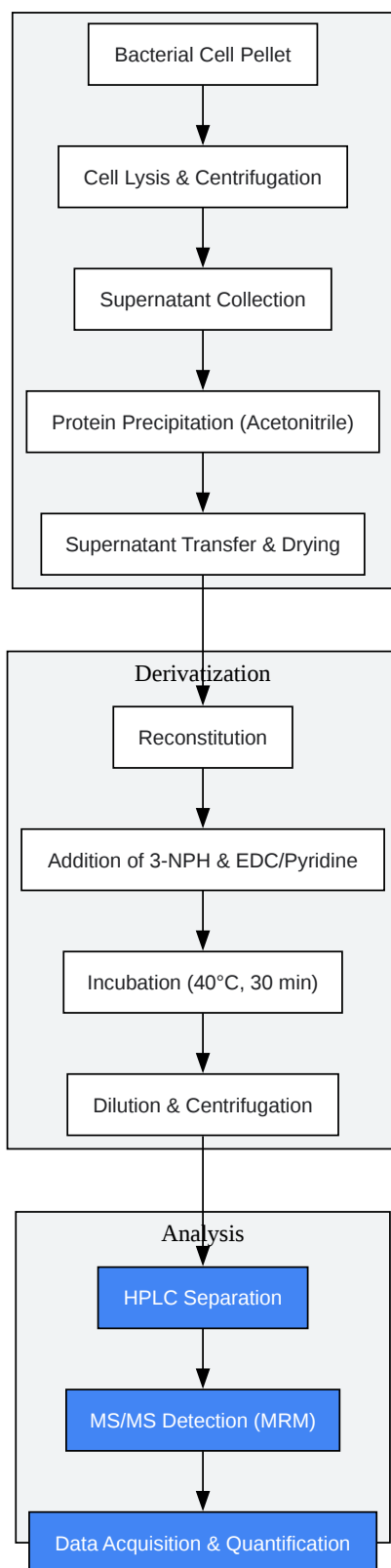
Parameter	Value
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ion Source	Electrospray Ionization (ESI)
Polarity	Positive
Ion Source Temp.	150°C
Nebulizer Gas Temp.	500°C
Capillary Voltage	2.5 kV
Acquisition Mode	Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the expected quantitative parameters for the HPLC-MS/MS analysis of 3-NPH derivatized DAPA. These values are representative and may vary based on the specific instrumentation used.

Analyte	Retention Time (min)	Precursor Ion (m/z)	Product Ion (m/z)	LOD (nM)	LOQ (nM)	Linearity Range (nM)
DAPA-3-NPH	~5.8	325.2	137.1	5	15	15 - 5000
Internal Standard	~6.2	(Specific to IS)	(Specific to IS)	-	-	-

Visualization



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Caption: Experimental workflow for the HPLC-MS/MS analysis of DAPA.

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive approach for the quantification of **(7R,8S)-7,8-diaminononanoic acid** in bacterial lysates. The use of 3-NPH derivatization enhances the analytical performance, allowing for reliable detection at low concentrations. This method is well-suited for applications in drug discovery and development, particularly for the evaluation of inhibitors targeting the biotin biosynthesis pathway. The detailed protocol and expected performance characteristics serve as a valuable resource for researchers in this field.

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References

- 1. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
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